2-(4-Iodophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
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Overview
Description
2-(4-Iodophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by the presence of an iodophenyl group and a phenyl group attached to the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 4-iodoaniline and benzophenone.
Formation of the Benzodiazepine Core: The key intermediates undergo a cyclization reaction to form the benzodiazepine core. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Introduction of the Iodophenyl Group: The iodophenyl group is introduced through a halogenation reaction, typically using iodine (I2) or an iodine-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups using reagents like sodium azide (NaN3) or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
2-(4-Iodophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which modulate the chloride ion channels and reduce neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2-(4-Iodophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of the iodophenyl group, which can influence its pharmacokinetic properties and receptor binding affinity. This structural feature may result in distinct therapeutic effects and metabolic pathways compared to other benzodiazepines.
Properties
CAS No. |
917804-98-9 |
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Molecular Formula |
C21H17IN2 |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-(4-iodophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H17IN2/c22-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13,21,24H,14H2 |
InChI Key |
YOSPKSZZCXMWKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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